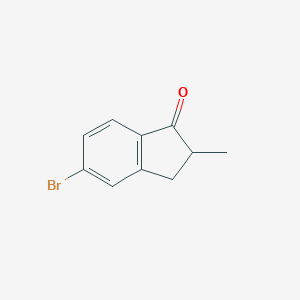

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

“5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 104107-22-4 . It has a molecular weight of 225.08 . The IUPAC name for this compound is 5-bromo-2-methyl-1-indanone .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one” can be represented by the linear formula C10H9BrO . The InChI code for this compound is 1S/C10H9BrO/c1-6-4-7-5-8 (11)2-3-9 (7)10 (6)12/h2-3,5-6H,4H2,1H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed in a dry environment at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry: Antitumor Agents

5-Bromo-2-methyl-1-indanone derivatives have been explored for their potential as novel antitumor agents . These compounds have shown inhibitory activities against various tumor cell lines, including HELA, HT-29, A549, and HepG2. The structure-activity relationship (SAR) studies suggest that certain derivatives exhibit moderate to good antitumor activity, making them candidates for further drug development.

Materials Science: Synthesis of Biphenyl Compounds

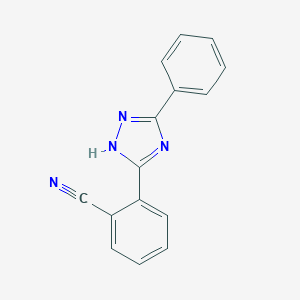

In materials science, 5-Bromo-2-methyl-1-indanone is utilized in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds . These compounds are significant due to their applications in creating advanced materials with potential electronic, optical, and mechanical properties.

Environmental Science: Analytical Studies

The compound’s physical properties, such as density, freezing point, and refractive index, are well-characterized, which aids in environmental analytical studies . It can be used as a reference material in environmental sampling and analysis, contributing to the detection and quantification of related organic compounds in various matrices.

Analytical Chemistry: Substrate Specificity Studies

5-Bromo-2-methyl-1-indanone serves as a substrate in analytical chemistry to investigate the substrate specificity of enzymes like recombinant β-keto ester reductase (KER) of Penicillium citrinum . This application is crucial for understanding enzyme mechanisms and designing enzyme-based assays.

Biochemistry: Biological Activity Studies

The compound is part of studies that explore the biological activity of indanone derivatives . These derivatives are known for their antiviral, anti-inflammatory, analgesic, and anticancer properties. Such studies are foundational for the development of new biochemical tools and therapeutic agents.

Pharmacology: Drug Synthesis

In pharmacology, 5-Bromo-2-methyl-1-indanone is involved in the synthesis of drugs with anti-tumor, antibacterial, anti-inflammatory, hypoglycemic, and antioxidant properties . Its role in drug synthesis highlights its importance in the discovery and development of new pharmacological agents.

Organic Synthesis: Cyclization Reactions

This compound is also significant in organic synthesis , particularly in cyclization reactions to create complex organic structures . These reactions are fundamental in the synthesis of natural products and pharmaceuticals.

Chemical Education: Teaching Advanced Synthesis Techniques

Lastly, 5-Bromo-2-methyl-1-indanone is used in chemical education as a model compound to teach advanced synthesis techniques . Its reactions and transformations provide practical examples for students learning about organic synthesis pathways.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Propriétés

IUPAC Name |

5-bromo-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWXCOYOQNIWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564726 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

104107-22-4 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

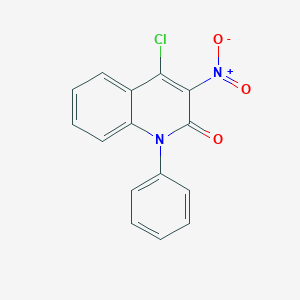

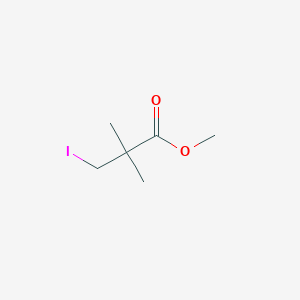

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)

![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)